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Compound of Interest

Compound Name: Dolutegravir

Cat. No.: B560016

A significant body of clinical evidence has established the roles of integrase strand transfer
inhibitors (INSTIs) in the management of HIV-1 infection. Among these, dolutegravir (DTG)
and raltegravir (RAL) have been extensively studied, particularly in treatment-naive patient
populations. This guide provides a detailed comparison of their clinical performance, drawing
upon key experimental data to inform researchers, scientists, and drug development
professionals.

Efficacy in Treatment-Naive Adults

The cornerstone of comparison between dolutegravir and raltegravir in treatment-naive
individuals is the SPRING-2 (ING113086) study, a phase 3, randomized, double-blind, active-
controlled, non-inferiority trial.[1][2][3] This study evaluated the efficacy and safety of once-daily
dolutegravir versus twice-daily raltegravir, each administered with an investigator-selected
nucleoside reverse transcriptase inhibitor (NRTI) backbone of either abacavir/lamivudine or
tenofovir/emtricitabine.[4][5]

Table 1: Virologic Response in the SPRING-2 Trial
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Dolutegravir (50 . ]
Raltegravir (400 mg Adjusted

Endpoint mg once daily) + ) ) ]
twice daily) + NRTI Difference (95% CI)
NRTI

Week 48
HIV-1 RNA <50

_ 88% (361/411) 85% (351/411) 2.5% (-2.2t0 7.1)
copies/mL (Snapshot)
Week 96
HIV-1 RNA <50

_ 81% (332/411) 76% (314/411) 4.5% (-1.1t0 10.0)
copies/mL (Snapshot)

Data sourced from the SPRING-2 trial.[1][3]

At 48 weeks, dolutegravir was non-inferior to raltegravir, with 88% of patients in the
dolutegravir arm achieving an HIV-1 RNA level below 50 copies per mL, compared to 85% in
the raltegravir arm.[3][4][6] The non-inferiority was maintained at 96 weeks, with 81% of
dolutegravir recipients and 76% of raltegravir recipients maintaining virologic suppression.[1]

Immunologic Response and Other Efficacy
Measures

Both regimens demonstrated robust and comparable immunologic recovery.

Table 2: Immunologic and Other Outcomes in the SPRING-2 Trial
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Endpoint Dolutegravir + NRTI Raltegravir + NRTI
Week 48
Median CD4+ cell count
) 230 230
increase (cells/pL)
Week 96
Median CD4+ cell count
276 264

increase (cells/pL)

Data sourced from the SPRING-2 trial.[1][3]

Safety and Tolerability Profile

The safety and tolerability of both drugs were similar throughout the 96 weeks of the SPRING-2
study.

Table 3: Key Safety Findings in the SPRING-2 Trial (at 48 weeks)
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Adverse Event Category Dolutegravir + NRTI Raltegravir + NRTI

Most Common Adverse Events

Nausea 14% 13%
Headache 12% 12%
Nasopharyngitis 11% 12%
Diarrhea 11% 11%

Discontinuations

Discontinuation due to adverse

2% 2%
events
Serious Adverse Events
Drug-related serious adverse

<1% 1%

events

Data sourced from the SPRING-2 trial.[3][6]

Discontinuation rates due to adverse events were low and identical in both arms at 2%.[3][4]

Resistance Profile

A critical advantage observed for dolutegravir was its high barrier to resistance. In the
SPRING-2 trial, through 96 weeks, no treatment-emergent resistance to either the integrase
inhibitor or the NRTI backbone was detected in patients experiencing virologic failure in the
dolutegravir group.[1] In contrast, among those with virologic failure in the raltegravir group,
there was evidence of treatment-emergent resistance to both integrase inhibitors and NRTIs.[3]

Experimental Protocols
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SPRING-2 Study Design

The SPRING-2 trial was a phase 3, randomized, double-blind, double-dummy, active-
controlled, non-inferiority study conducted at 100 sites across Canada, the USA, Australia, and
Europe.[3][4][6]

o Participants: Treatment-naive adults (=18 years old) with HIV-1 infection and a plasma HIV-1
RNA concentration of 1000 copies per mL or more.[1][2]

o Randomization: Patients were randomized 1:1 to receive either dolutegravir 50 mg once
daily or raltegravir 400 mg twice daily.[2]

» Blinding: The study was double-blind, with patients in the dolutegravir arm also receiving a
placebo for raltegravir and vice-versa to maintain blinding.[2]

o Backbone Therapy: All participants also received an investigator-selected, co-formulated
NRTI backbone of either tenofovir/emtricitabine or abacavir/lamivudine.[4]

e Primary Endpoint: The primary endpoint was the proportion of patients with an HIV-1 RNA
level of less than 50 copies per mL at week 48.[3][4]

e Secondary Endpoints: Secondary endpoints included the change from baseline in CD4+ cell
counts, the incidence and severity of adverse events, and the development of genotypic or
phenotypic resistance.[1][7]

Visualizing the Clinical Trial Workflow
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Caption: Workflow of the SPRING-2 Clinical Trial.

Logical Comparison of Dolutegravir and Raltegravir
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Caption: Key Comparison Points: Dolutegravir vs. Raltegravir.
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Conclusion

In treatment-naive HIV-1 infected adults, dolutegravir administered once daily is non-inferior to
twice-daily raltegravir in achieving and maintaining virologic suppression through 96 weeks,
with both regimens demonstrating comparable and robust immunologic recovery and similar
safety and tolerability profiles.[1] A key differentiating factor is the higher genetic barrier to
resistance observed with dolutegravir, as evidenced by the absence of treatment-emergent
resistance in virologic failures within the SPRING-2 trial.[1][3] The convenience of a once-daily
dosing schedule for dolutegravir also presents a potential advantage in clinical practice.[4]
These findings position dolutegravir as a highly effective and durable option for first-line
antiretroviral therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Dolutegravir vs. Raltegravir: A Comparative Analysis for
Treatment-Naive HIV-1 Patients]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b560016#dolutegravir-vs-raltegravir-in-treatment-
naive-patients-clinical-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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